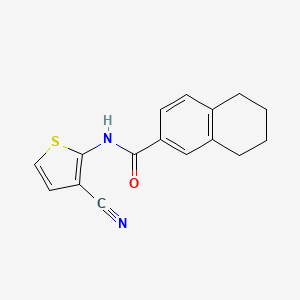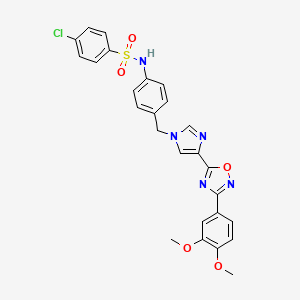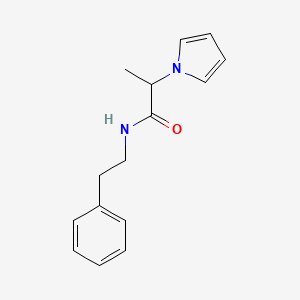
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a derivative of pyrrolidine and is structurally similar to the well-known compound, N-phenylpyrrolidine (NPP). In
作用機序
The mechanism of action of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is not fully understood; however, it has been suggested that the compound acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have significant effects on the central nervous system, particularly on dopamine neurotransmission. The compound has been reported to increase dopamine levels in the brain, leading to its analgesic, anxiolytic, and antidepressant effects. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
実験室実験の利点と制限
One of the advantages of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
将来の方向性
There are several future directions for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other drug addictions, such as opioid addiction. Furthermore, the development of novel delivery methods for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide could potentially overcome the compound's limited solubility in water, leading to more efficient administration in lab experiments.
Conclusion:
In conclusion, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's synthesis method has been optimized for high yield and purity, and its mechanism of action has been suggested to be a dopamine reuptake inhibitor. N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to possess analgesic, anxiolytic, and antidepressant properties, as well as potential therapeutic applications in the treatment of drug addiction. While there are limitations to using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments, there are several future directions for research that could potentially overcome these limitations and lead to the development of more potent and selective dopamine reuptake inhibitors.
合成法
The synthesis of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide involves the reaction of 2-phenylethylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in its pure form. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess analgesic, anxiolytic, and antidepressant properties. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been reported to have potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction.
特性
IUPAC Name |
N-(2-phenylethyl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(17-11-5-6-12-17)15(18)16-10-9-14-7-3-2-4-8-14/h2-8,11-13H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZUASBPNMYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)
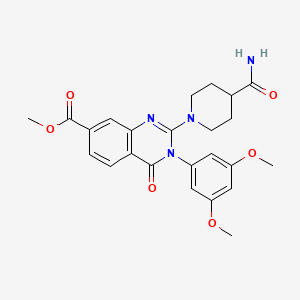
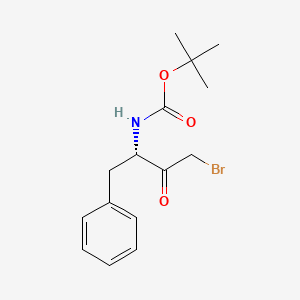
![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)
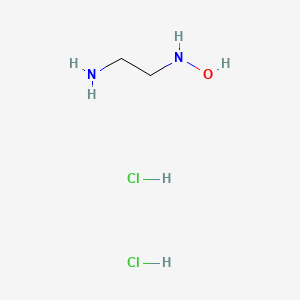
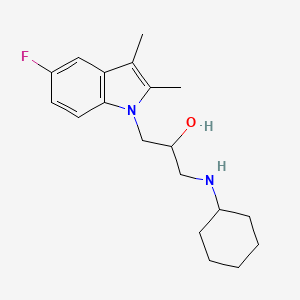
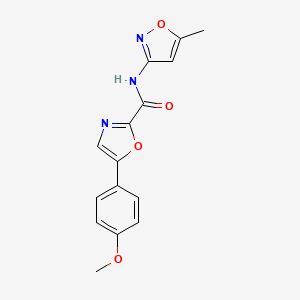


methanone](/img/structure/B2701139.png)
